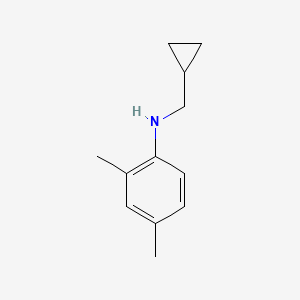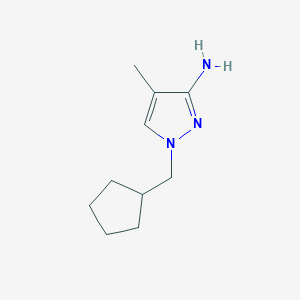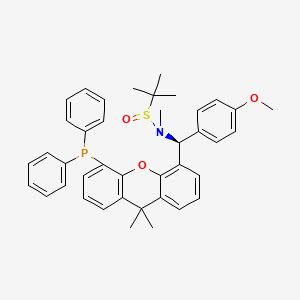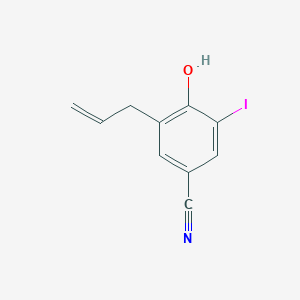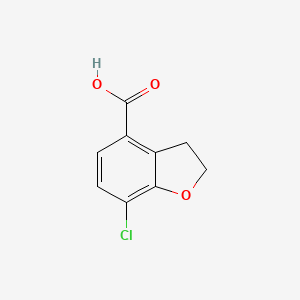
7-Chloro-2,3-dihydrobenzofuran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid is a chemical compound that belongs to the benzofuran familyThis compound features a benzofuran core with a chlorine atom at the 7-position and a carboxylic acid group at the 4-position, making it a unique and interesting molecule for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination and carboxylation reactions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process, providing a more sustainable and cost-effective method for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like chlorine, bromine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar structure but features an amino group at the 4-position instead of a carboxylic acid group.
Benzofuran-2-carboxylic acid: Lacks the chlorine atom at the 7-position, making it less potent in certain biological activities.
Uniqueness
7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C9H7ClO3 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
7-chloro-2,3-dihydro-1-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-2H,3-4H2,(H,11,12) |
Clave InChI |
AQHQGYSMKJMNHB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C21)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


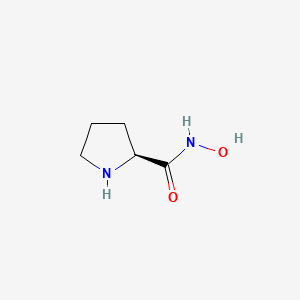
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
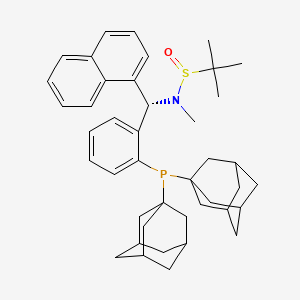

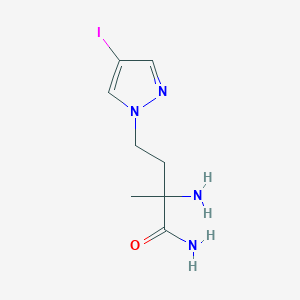
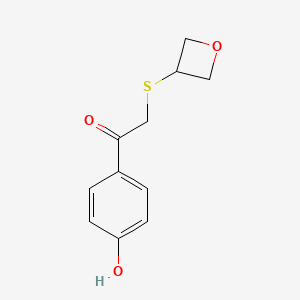
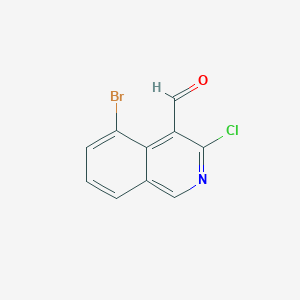
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)
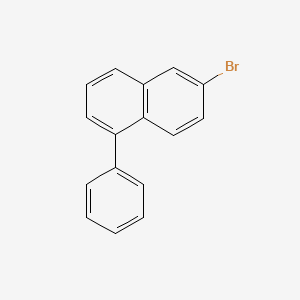
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
